NP-G2-044

描述

NP-G2-044 是一种新型的小分子抑制剂,它能特异性地抑制肌动蛋白结合蛋白肌动蛋白结合蛋白 ,这种蛋白在肌动蛋白丝的捆绑和丝状伪足的形成中起着至关重要的作用。 肌动蛋白结合蛋白 在转移性肿瘤中高度表达,并与细胞运动性增强相关,使其成为癌症治疗的重要靶点 .

准备方法

NP-G2-044 的制备涉及筛选化学库,以鉴定特异性抑制肌动蛋白结合蛋白 生化功能的化合物。 合成路线包括优化这些抑制剂以产生先导化合物 . 对于体内制剂,this compound 是通过与二甲基亚砜 (DMSO)、聚乙二醇 300 (PEG300) 和吐温 80 等溶剂混合,然后用双蒸水稀释来制备的 .

化学反应分析

NP-G2-044 主要通过占据肌动蛋白结合位点与肌动蛋白结合蛋白 相互作用,从而阻止肌动蛋白结合蛋白 与肌动蛋白丝的相互作用。 这种抑制阻止了丝状伪足的形成并减少了细胞运动性 . 该化合物在生理条件下不会发生氧化、还原或取代等重大化学转化,因为它主要的功能是抑制蛋白质-蛋白质相互作用。

科学研究应用

Bladder Cancer Studies

In preclinical studies involving bladder carcinoma, NP-G2-044 demonstrated significant effects:

- Cell Migration : The compound decreased the migration of bladder cancer cells with IC50 values ranging from 0.27 to 0.39 μM .

- Overall Survival : Mice treated with this compound showed increased overall survival when combined with cisplatin or anti-PD-1 antibodies compared to control groups .

Breast Cancer Applications

This compound has also been evaluated in models of breast cancer:

- Metastatic Recurrence : In studies with MDA-MB-231 tumor cells, treatment with this compound significantly reduced metastatic recurrence in the lungs. The IC50 was determined at 29.2 mg/kg when administered twice daily .

- Synergistic Effects : When used alongside traditional chemotherapy agents, this compound enhanced the efficacy of treatments, suggesting its potential as a maintenance therapy post-surgery .

Non-Small Cell Lung Cancer (NSCLC)

Recent investigations into NSCLC have shown that:

- Tumor Growth Inhibition : this compound effectively inhibited growth and metastasis in human NSCLC cell lines and mouse models, leading to improved survival rates .

- Mechanistic Insights : The inhibition of fascin resulted in reduced EMT markers and was linked to the Wnt/β-catenin signaling pathway, further elucidating its mechanism of action .

Data Tables

| Cancer Type | Treatment | IC50 (mg/kg) | Effect on Survival | Notes |

|---|---|---|---|---|

| Bladder Cancer | This compound + Cisplatin | 0.27 - 0.39 | Increased | Significant reduction in cell migration |

| Breast Cancer | This compound | 29.2 | Increased | Reduced metastatic recurrence |

| Non-Small Cell Lung Cancer | This compound | Not specified | Increased | Synergistic effects with cisplatin |

Case Study 1: Bladder Cancer Model

In a study involving C57BL/6 mice implanted with MB49 bladder cancer cells, treatment groups receiving this compound alone or in combination with cisplatin showed significantly larger overall survival rates compared to control groups. Tumor volumes were monitored bi-weekly, demonstrating effective tumor growth inhibition.

Case Study 2: Triple-Negative Breast Cancer

A cohort of mice was treated with MDA-MB-231 cells followed by oral administration of this compound. Results indicated a marked reduction in lung metastasis compared to control groups, reinforcing its potential as an adjunct therapy post-surgery.

作用机制

NP-G2-044 靶向并结合肌动蛋白结合蛋白 ,阻止其与肌动蛋白丝的相互作用。 这种抑制阻止了肌动蛋白丝的捆绑和丝状伪足的形成,这对细胞迁移和转移至关重要 . 通过阻断肌动蛋白结合蛋白 的功能,this compound 降低了肿瘤细胞的运动性和转移性,并通过增加肿瘤微环境中树突状细胞的抗原摄取来增强免疫反应 .

相似化合物的比较

NP-G2-044 在特异性抑制肌动蛋白结合蛋白 方面是独一无二的,肌动蛋白结合蛋白 是一种不被许多其他化合物靶向的蛋白质。 抑制肌动蛋白结合蛋白的类似化合物包括细胞松弛素和拉特鲁库林,它们会破坏肌动蛋白聚合,但不会特异性地靶向肌动蛋白结合蛋白 . This compound 对肌动蛋白结合蛋白 的特异性使其成为有针对性的癌症治疗的有希望的候选药物,因为它可以最大程度地减少脱靶效应并增强抗肿瘤疗效 .

生物活性

NP-G2-044 is a novel fascin inhibitor that has garnered attention for its potential therapeutic applications in various cancers, particularly those characterized by high rates of metastasis. Fascin, an actin-binding protein, plays a crucial role in tumor progression and metastasis by promoting cell migration and invasion. This article delves into the biological activity of this compound, summarizing key research findings, pharmacokinetic properties, and its efficacy in preclinical models.

Pharmacokinetics of this compound

Pharmacokinetic studies in mice have demonstrated that this compound possesses favorable properties:

- Administration Routes : The compound was administered both intravenously (IV) and orally (PO).

- Bioavailability : Oral bioavailability ranged from 34% to 39%, indicating a substantial absorption after oral administration.

- Half-Life : The half-life () was approximately 4 hours.

- Volume of Distribution : The steady-state volume of distribution was found to be 9.3 L/kg, suggesting extensive tissue distribution beyond plasma volume.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value |

|---|---|

| Bioavailability (PO) | 34% - 39% |

| Half-Life () | ~4 hours |

| Volume of Distribution | 9.3 L/kg |

| Clearance (CL) | 48 mL/min/kg |

These pharmacokinetic characteristics suggest that this compound is well-suited for further development as an anti-cancer agent.

The primary mechanism by which this compound exerts its biological activity is through the inhibition of fascin, leading to decreased cell migration and invasion. This effect is particularly significant in various cancer types:

- Non-Small Cell Lung Cancer (NSCLC) : In vitro studies showed that this compound reduced cell growth and inhibited migration and invasion in NSCLC cell lines. The compound also downregulated markers associated with epithelial-mesenchymal transition (EMT), such as N-cadherin and vimentin, while upregulating E-cadherin. This suggests a reversal of EMT processes, which are critical for metastasis .

- Triple-Negative Breast Cancer : In vivo studies demonstrated that this compound significantly delayed metastatic relapse in models of triple-negative breast cancer. Mice treated with this compound exhibited increased overall survival compared to controls .

- Bladder Cancer : Similar effects were observed in bladder cancer models, where this compound reduced cell adhesion and migration. The combination of this compound with cisplatin further enhanced survival outcomes in these models .

Efficacy in Preclinical Models

Multiple studies have evaluated the efficacy of this compound across different cancer types:

- Breast Cancer : Treatment with this compound initiated shortly after tumor removal led to a significant reduction in metastatic recurrence, indicating its potential as a maintenance therapy post-surgery .

- Lung Cancer : In the Lewis lung cancer model, this compound not only inhibited tumor growth but also enhanced the efficacy of standard therapies like cisplatin and PD-1 inhibitors, suggesting a synergistic effect .

Table 2: Efficacy of this compound in Various Cancer Models

| Cancer Type | Model | Key Findings |

|---|---|---|

| Triple-Negative Breast | Mouse model | Increased overall survival; reduced metastatic recurrence |

| Non-Small Cell Lung | Xenograft model | Reduced cell growth; inhibited migration/invasion |

| Bladder Cancer | Mouse model | Enhanced survival with cisplatin; decreased cell adhesion |

属性

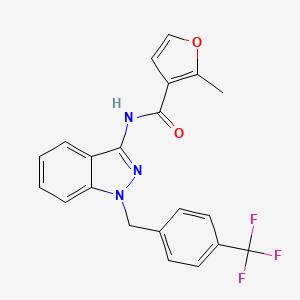

IUPAC Name |

2-methyl-N-[1-[[4-(trifluoromethyl)phenyl]methyl]indazol-3-yl]furan-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F3N3O2/c1-13-16(10-11-29-13)20(28)25-19-17-4-2-3-5-18(17)27(26-19)12-14-6-8-15(9-7-14)21(22,23)24/h2-11H,12H2,1H3,(H,25,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLRLAABUFOJPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)NC2=NN(C3=CC=CC=C32)CC4=CC=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801127289 | |

| Record name | 2-Methyl-N-[1-[[4-(trifluoromethyl)phenyl]methyl]-1H-indazol-3-yl]-3-furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801127289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807454-59-6 | |

| Record name | 2-Methyl-N-[1-[[4-(trifluoromethyl)phenyl]methyl]-1H-indazol-3-yl]-3-furancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807454-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NP-G2-044 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807454596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NP-G2-044 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14995 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Methyl-N-[1-[[4-(trifluoromethyl)phenyl]methyl]-1H-indazol-3-yl]-3-furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801127289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NP-G2-044 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ER2O3UZ4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。